molecular formula C14H15F3N2O2 B12073312 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile

4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile

Cat. No.: B12073312
M. Wt: 300.28 g/mol
InChI Key: MJCAXKXESROTDA-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile is a chemical compound with a complex structure that includes a morpholine ring, an ethoxy group, a trifluoromethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-(2-Morpholinoethoxy)benzonitrile.

    Reaction with Trifluoromethylating Agents:

    Reaction Conditions: The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles like amines or thiols can replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholinoethoxy)benzonitrile
  • 4-(2-Morpholinoethoxy)benzoic acid
  • 4-chloro-2-(2-morpholinoethoxy)-6-(trifluoromethyl)benzaldehyde

Uniqueness

4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high thermal and chemical stability.

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

4-(2-morpholin-4-ylethoxy)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)12-9-11(10-18)1-2-13(12)21-8-5-19-3-6-20-7-4-19/h1-2,9H,3-8H2

InChI Key

MJCAXKXESROTDA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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